N-(3-acetylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O2S/c1-13(27)14-4-2-6-16(10-14)22-19(28)12-29-20-24-23-18-8-7-17(25-26(18)20)15-5-3-9-21-11-15/h2-11H,12H2,1H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNPTZARCBEJOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to the pharmacologically active pyridazinone derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetyl and pyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(3-acetylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Implications
The target compound shares its [1,2,4]triazolo[4,3-b]pyridazine core with several analogs (Table 1). Key structural differences lie in the substituents at position 6 of the pyridazine ring and the acetamide side chain.
Table 1: Structural Comparison of Selected [1,2,4]Triazolo[4,3-b]Pyridazine Derivatives
Key Observations:
Pyridin-3-yl vs. Aryl Substituents : The pyridin-3-yl group introduces a nitrogen heterocycle, which may enhance solubility in polar solvents compared to methylphenyl (877634-23-6) or ethoxyphenyl (891117-12-7) analogs .
Physicochemical and Pharmacological Prospects
- Lipophilicity : The pyridin-3-yl group may reduce logP values compared to methylphenyl analogs, favoring aqueous solubility .
- Bioactivity : While direct data for the target compound are lacking, structural similarities to anti-exudative furan-triazolo derivatives () suggest possible anti-inflammatory applications .
Biological Activity
N-(3-acetylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Triazolopyridazine Core : This is achieved through cyclization reactions with appropriate precursors.
- Attachment of the Pyridin-3-yl Group : Nucleophilic substitution or coupling reactions are commonly employed.
- Introduction of the Sulfanyl Group : This step utilizes thiolation reactions.
- Acetylation of the Phenyl Ring : This final modification enhances the compound's biological properties.
Antimicrobial Properties
Research has shown that compounds with similar structures exhibit significant antimicrobial activities. For instance, derivatives of triazolethiones have been reported to possess antibacterial and antifungal properties. In vitro studies indicated that certain triazole derivatives demonstrated potent activity against various pathogens such as Escherichia coli and Staphylococcus aureus .
| Compound Type | Activity Type | Pathogens Tested | Reference |
|---|---|---|---|
| Triazolethiones | Antimicrobial | E. coli, S. aureus | |
| Benzothioates | Antibacterial | Various pathogenic bacteria |
Cytotoxicity
Studies have evaluated the cytotoxic effects of related compounds against human cancer cell lines. For example, some triazole derivatives showed enhanced cytotoxicity against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines compared to standard treatments .
Enzyme Inhibition
The compound's structural features suggest potential as an inhibitor for various enzymes involved in disease pathways. Inhibitors of p38 mitogen-activated protein kinase (MAPK) have been explored for their therapeutic implications in inflammatory diseases and cancer .
Case Studies
- Triazole Derivatives in Cancer Therapy : A study highlighted a series of triazole derivatives that exhibited significant cytotoxic effects on MCF-7 cells, suggesting that modifications such as the introduction of different substituents can enhance biological activity .
- Antimicrobial Screening : Another research effort focused on synthesizing various triazole-based compounds and screening them against common bacterial strains, revealing promising antibacterial effects .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(3-acetylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide, and how are reaction conditions optimized?
- Methodology : Synthesis involves multi-step routes starting with pyridazine and triazole intermediates. Key steps include:
- Core formation : Cyclization of pyridazin-3-amine derivatives with nitriles or carboxylic acids to form the [1,2,4]triazolo[4,3-b]pyridazine scaffold .
- Sulfanyl acetamide coupling : Thiol-alkylation or nucleophilic substitution to attach the sulfanylacetamide group to the triazolopyridazine core .
- Final functionalization : Introduction of the 3-acetylphenyl group via amide bond formation .
- Optimization : Reaction conditions (temperature: 60–80°C, solvents like DMF or THF, catalysts like EDCI/HOBt) are tuned to maximize yield (typically 65–80%) and purity (>95%) .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?
- Methodology :
- HPLC : Quantifies purity (≥95%) and monitors degradation under stress conditions (e.g., pH 2–9, 40°C) .
- NMR (¹H/¹³C) : Confirms substituent positions and detects synthetic byproducts (e.g., unreacted intermediates) .
- HRMS : Validates molecular formula (C₂₁H₁₇N₆O₂S) and detects isotopic patterns .
- XRD : Resolves crystal structure for conformation analysis (if crystalline) .
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
- Methodology :
- pH stability : Incubate in buffers (pH 2–12) at 37°C for 24–72 hours; analyze degradation via HPLC. Stability is typically highest at pH 7–8 .
- Thermal stability : Use thermogravimetric analysis (TGA) or accelerated stability studies (40–60°C) to predict shelf life .
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodology :
- Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Solubility : Use shake-flask method in PBS or simulated biological fluids to guide formulation .
Advanced Research Questions
Q. How can synthetic yields be improved without compromising purity in large-scale production?
- Methodology :
- Flow chemistry : Enhances mixing and heat transfer for exothermic reactions (e.g., cyclization steps) .
- Catalyst screening : Test alternatives to EDCI/HOBt (e.g., DCC, DMAP) to reduce side reactions .
- Workup optimization : Use liquid-liquid extraction (e.g., ethyl acetate/water) or column chromatography (silica gel, gradient elution) for efficient purification .
Q. What strategies address contradictory data in biological assays (e.g., high in vitro potency but low in vivo efficacy)?
- Methodology :
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., acetylphenyl hydrolysis) .
- Protein binding : Use equilibrium dialysis to assess plasma protein binding (>90% binding reduces free drug availability) .
- Formulation tweaks : Encapsulate in liposomes or PEGylate to improve bioavailability .
Q. How can computational tools aid in target identification and binding mode prediction?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with kinase ATP-binding pockets .
- MD simulations : Run 100-ns trajectories to assess binding stability and conformational changes .
- QSAR models : Corrogate substituent effects (e.g., pyridin-3-yl vs. pyridin-4-yl) on activity .
Q. What experimental designs resolve discrepancies in reported IC₅₀ values across studies?
- Methodology :
- Standardized protocols : Use identical cell lines (e.g., ATCC-certified), serum concentrations (10% FBS), and incubation times (48–72 hours) .
- Positive controls : Include reference inhibitors (e.g., imatinib for kinases) to calibrate assay sensitivity .
- Dose-response curves : Use 8–10 concentration points (0.1–100 μM) and nonlinear regression for robust IC₅₀ calculation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
